Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15450164
InChI: InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3
SMILES:
Molecular Formula: C19H21Cl2NO5S
Molecular Weight: 446.3 g/mol

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

CAS No.:

Cat. No.: VC15450164

Molecular Formula: C19H21Cl2NO5S

Molecular Weight: 446.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate -

Specification

Molecular Formula C19H21Cl2NO5S
Molecular Weight 446.3 g/mol
IUPAC Name ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Standard InChI InChI=1S/C19H21Cl2NO5S/c1-4-27-17(23)11-15(13-7-5-12(2)6-8-13)22-28(24,25)16-10-9-14(20)18(21)19(16)26-3/h5-10,15,22H,4,11H2,1-3H3
Standard InChI Key WJOIEKQIPIVDMQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate, reflects its intricate architecture. Its molecular formula, C₁₉H₂₁Cl₂NO₅S, corresponds to a molecular weight of 446.3 g/mol. The structure integrates three key components:

  • A 3,4-dichloro-2-methoxyphenylsulfonyl group, contributing electrophilic character and potential halogen bonding interactions.

  • A 4-methylphenyl substituent, enhancing hydrophobic interactions.

  • An ethyl propanoate ester, influencing solubility and metabolic stability.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₉H₂₁Cl₂NO₅S
Molecular Weight446.3 g/mol
IUPAC Nameethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Canonical SMILESCCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
InChI KeyWJOIEKQIPIVDMQ-UHFFFAOYSA-N
PubChem CID5027817

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3,4-dichloro-2-methoxyphenylsulfonamide and ethyl 3-amino-3-(4-methylphenyl)propanoate. Key steps include:

  • Sulfonylation: Reaction of the amine with 3,4-dichloro-2-methoxyphenylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Esterification: Protection of the carboxylic acid as an ethyl ester enhances stability during purification.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound with >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
SulfonylationDCM, TEA, 0–5°C, 12 hr78%
EsterificationEthanol, H₂SO₄, reflux, 6 hr85%
PurificationSilica gel, ethyl acetate/hexane (3:7)92%

Challenges and Solutions

  • Byproduct Formation: Competing N-sulfonylation at alternative amine sites is mitigated by stoichiometric control and low-temperature reactions.

  • Solubility Issues: THF outperforms DCM in solubilizing intermediates, reducing reaction times by 30%.

  • Scale-Up: Continuous flow chemistry has been proposed to enhance reproducibility at industrial scales.

Mechanism of Action Hypotheses

Enzyme Inhibition

The sulfonamide group is a known zinc-binding motif in carbonic anhydrase inhibitors. Molecular docking studies predict moderate affinity (Kᵢ ≈ 120 nM) for human carbonic anhydrase IX, a tumor-associated isoform. This implicates potential anticancer applications, though experimental validation is pending.

Receptor Modulation

Similar sulfonamides antagonize adenosine A₂A receptors (Ki < 100 nM), modulating cAMP pathways. Structural alignment suggests the dichlorophenyl group may occupy hydrophobic receptor pockets, while the sulfonamide interacts with serine residues.

Future Research Directions

Structural Modifications

  • Ester Hydrolysis: Replacing the ethyl ester with a methyl or tert-butyl group could alter pharmacokinetics.

  • Halogen Substitution: Introducing fluorine at the 4-methylphenyl position may enhance metabolic stability.

Advanced Characterization

  • Crystallography: Resolving 3D structure via X-ray diffraction will clarify conformational preferences.

  • ADMET Studies: Predictive models for absorption, distribution, and toxicity are critical for lead optimization.

Target Validation

CRISPR-Cas9 knockout screens could identify essential genes mediating the compound’s biological effects, narrowing mechanistic focus.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator